molecular formula C8H10ClF2NO B6277127 3-(difluoromethoxy)-N-methylaniline hydrochloride CAS No. 2763776-62-9

3-(difluoromethoxy)-N-methylaniline hydrochloride

Cat. No. B6277127
CAS RN: 2763776-62-9
M. Wt: 209.6
InChI Key:
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Description

3-(Difluoromethoxy)-N-methylaniline hydrochloride (DFMMA·HCl) is an organic compound commonly used in scientific research. It is a white crystalline solid that is soluble in water, ethanol, and other polar organic solvents. DFMMA·HCl is used in a variety of laboratory experiments, including those related to biochemistry, physiology, and pharmacology.

Scientific Research Applications

DFMMA·HCl is used in a variety of scientific research applications. It has been used in experiments related to biochemistry, physiology, and pharmacology. It is also used in the synthesis of other compounds, such as 3-(difluoromethoxy)-N-methylbenzamide (DFMMB). Additionally, DFMMA·HCl is used as a reagent in the synthesis of biologically active compounds, such as inhibitors of the enzyme monoamine oxidase.

Mechanism of Action

DFMMA·HCl acts as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is responsible for the breakdown of neurotransmitters, such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, DFMMA·HCl prevents the breakdown of these neurotransmitters, leading to increased levels of these molecules in the brain.
Biochemical and Physiological Effects
The inhibition of MAO by DFMMA·HCl leads to increased levels of neurotransmitters in the brain. This can lead to various biochemical and physiological effects, including increased alertness, improved mood, and increased energy. Additionally, DFMMA·HCl has been shown to have antidepressant and anxiolytic effects in animal studies.

Advantages and Limitations for Lab Experiments

DFMMA·HCl has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is soluble in a variety of solvents, making it easy to work with in a laboratory setting.
The main limitation of DFMMA·HCl is that it is a relatively weak inhibitor of MAO. This means that it may not be suitable for experiments that require strong inhibition of the enzyme.

Future Directions

There are a number of potential future directions for research involving DFMMA·HCl. These include further investigation of its antidepressant and anxiolytic effects in animal models, as well as exploration of its potential use as a therapeutic agent in humans. Additionally, further research into its mechanism of action could lead to the development of more potent inhibitors of MAO. Additionally, further research into the synthesis of DFMMA·HCl could lead to more efficient and cost-effective methods of production. Finally, further research into the biochemical and physiological effects of DFMMA·HCl could lead to a better understanding of its potential therapeutic applications.

Synthesis Methods

DFMMA·HCl can be synthesized from 3-(difluoromethoxy)-N-methylaniline (DFMMA) and hydrochloric acid. The reaction requires two equivalents of hydrochloric acid for every equivalent of DFMMA. The reaction is conducted in aqueous solution and is typically carried out at room temperature. The reaction produces DFMMA·HCl as a white solid that can be filtered and dried.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(difluoromethoxy)-N-methylaniline hydrochloride involves the reaction of 3-nitro-4-(difluoromethoxy)toluene with methylamine followed by reduction of the resulting nitro compound to the corresponding aniline. The aniline is then converted to its hydrochloride salt by treatment with hydrochloric acid.", "Starting Materials": [ "3-nitro-4-(difluoromethoxy)toluene", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-nitro-4-(difluoromethoxy)toluene is reacted with excess methylamine in the presence of a suitable catalyst such as palladium on carbon to yield 3-(difluoromethoxy)-N-methyl-4-nitroaniline.", "Step 2: The nitro group in the above compound is reduced to an amino group using a reducing agent such as iron and hydrochloric acid to yield 3-(difluoromethoxy)-N-methyl-4-aminotoluene.", "Step 3: The resulting aniline is treated with hydrochloric acid to form the hydrochloride salt of 3-(difluoromethoxy)-N-methylaniline." ] }

CAS RN

2763776-62-9

Product Name

3-(difluoromethoxy)-N-methylaniline hydrochloride

Molecular Formula

C8H10ClF2NO

Molecular Weight

209.6

Purity

95

Origin of Product

United States

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